1-Methylazepane-2,6-dione

Description

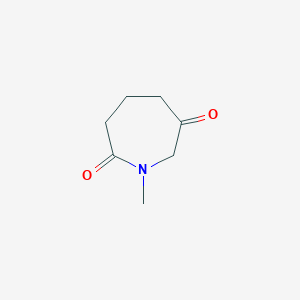

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methylazepane-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-8-5-6(9)3-2-4-7(8)10/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPARJUSIFNQTCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)CCCC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Methylazepane 2,6 Dione

Ring Closure Strategies for Azepane-2,6-dione (B2911635) Core Construction

The formation of the seven-membered azepane-2,6-dione ring is a critical step in the synthesis of the target molecule. Both intramolecular and intermolecular approaches have been explored to achieve this cyclization.

Intramolecular Cyclization Approaches

Intramolecular cyclization strategies typically involve the formation of a bond between two reactive centers within a single precursor molecule. One of the most direct conceptual approaches involves the cyclization of a pimelic acid derivative. For instance, the thermal cyclization of N-methylpimelamic acid, formed from the reaction of pimelic anhydride (B1165640) with methylamine, presents a potential route. This method relies on the thermal dehydration of the amic acid to form the corresponding imide.

Another prominent intramolecular cyclization method is the Dieckmann condensation. This reaction involves the base-mediated intramolecular condensation of a diester to form a β-keto ester. While highly effective for the synthesis of five- and six-membered rings, its application to the formation of seven-membered rings can be less efficient due to entropic factors. The success of a Dieckmann condensation to form a seven-membered ring is highly dependent on the substrate and reaction conditions.

Ring expansion reactions, such as the Beckmann rearrangement and the Schmidt reaction, offer alternative intramolecular pathways to the azepane-2,6-dione core. The Beckmann rearrangement of a suitably substituted cyclohexanone (B45756) oxime can lead to a lactam. wikipedia.orgbyjus.comorganic-chemistry.org For example, the rearrangement of a 2-hydroxycyclohexanone oxime derivative could theoretically yield a precursor to the desired dione (B5365651). The Schmidt reaction, which involves the reaction of a carbonyl compound with an azide (B81097) in the presence of a strong acid, can also be employed for ring expansion. wikipedia.orgorganic-chemistry.orglibretexts.org An intramolecular Schmidt reaction of a cyclohexanone derivative bearing an azide group at an appropriate position could furnish the seven-membered lactam. unc.edu

| Intramolecular Cyclization Method | Precursor Type | Key Transformation | Potential Challenges |

| Thermal Cyclization | N-methylpimelamic acid | Dehydration of amic acid | High temperatures may be required |

| Dieckmann Condensation | Diethyl 3-methyl-3-azapimelate | Intramolecular Claisen condensation | Less favorable for 7-membered rings |

| Beckmann Rearrangement | Substituted cyclohexanone oxime | Rearrangement of oxime to lactam | Control of regioselectivity |

| Schmidt Reaction | Substituted cyclohexanone | Reaction with azide and acid | Use of hazardous hydrazoic acid |

Intermolecular Coupling Reactions

Intermolecular approaches involve the coupling of two separate molecules to form the desired ring system. A straightforward intermolecular strategy is the reaction of a pimelic acid derivative, such as pimeloyl chloride, with a primary amine, in this case, methylamine. This reaction would directly form the N-methylated cyclic imide. The choice of solvent and reaction conditions is crucial to favor cyclization over polymerization.

N-Methylation Strategies on Azepane-2,6-dione Scaffolds

For synthetic routes that initially produce the unsubstituted azepane-2,6-dione, a subsequent N-methylation step is required. This can typically be achieved by treating the cyclic imide with a suitable methylating agent. Common reagents for this transformation include methyl iodide in the presence of a base, such as potassium carbonate or sodium hydride. The choice of base and solvent is important to ensure efficient methylation without promoting side reactions. Alternative, milder methylating agents like dimethyl sulfate (B86663) or methyl triflate can also be employed. mdpi.com The N-methylation of peptides and related cyclic compounds is a well-established field that provides a variety of methodologies that can be adapted for this purpose. nih.govresearchgate.nettum.denih.govnih.govresearchgate.net

| N-Methylation Reagent | Base | Typical Solvent | Considerations |

| Methyl iodide (CH₃I) | K₂CO₃, NaH | DMF, THF, Acetonitrile | Standard and effective method |

| Dimethyl sulfate ((CH₃)₂SO₄) | K₂CO₃, NaOH | Acetone, Dichloromethane | Toxic reagent, handle with care |

| Methyl triflate (CH₃OTf) | Non-nucleophilic base | Dichloromethane | Highly reactive, suitable for less reactive substrates |

Precursor Compound Synthesis and Functionalization

The successful synthesis of 1-methylazepane-2,6-dione is heavily reliant on the availability and purity of the necessary precursor compounds. For ring closure strategies originating from a linear seven-carbon chain, pimelic acid and its derivatives are the key starting materials. Pimelic acid can be prepared through various methods, including the oxidation of cycloheptene (B1346976) or the hydrolysis of pimelonitrile. Pimelic acid can then be converted to more reactive derivatives such as pimeloyl chloride (using thionyl chloride or oxalyl chloride) or diethyl pimelate (B1236862) (via Fischer esterification) to facilitate cyclization reactions.

For ring expansion strategies, functionalized cyclohexane (B81311) derivatives are required. For instance, the synthesis of a suitable cyclohexanedione monoxime for a Beckmann rearrangement would necessitate the preparation of the corresponding cyclohexanedione.

Advanced Synthetic Protocols for Selective Formation

The development of advanced synthetic protocols aims to achieve the selective formation of this compound with high efficiency and control. This includes the use of modern catalytic systems and one-pot procedures. For instance, metal-free rearrangement reactions mediated by hypervalent iodine reagents have been shown to be effective for the synthesis of seven-membered rings. nih.gov Additionally, protocols for the synthesis of cyclic imides using dehydrative conditions, such as those employing ammonium (B1175870) persulfate in DMSO, offer milder alternatives to high-temperature thermal cyclizations. beilstein-journals.org

Chemical Reactivity and Transformation Mechanisms of 1 Methylazepane 2,6 Dione

Reactivity of Carbonyl Centers in the Azepane-2,6-dione (B2911635) System

The two carbonyl groups at the C2 and C6 positions are the primary sites for electrophilic attack. Their reactivity is typical of ketones, though potentially influenced by the transannular effects of the N-methyl group.

The carbonyl carbons of 1-Methylazepane-2,6-dione are susceptible to attack by a variety of nucleophiles. These reactions typically proceed via the formation of a tetrahedral intermediate. Depending on the nucleophile and reaction conditions, mono- or di-addition products can be anticipated. Common nucleophilic addition reactions include:

Reduction: The use of hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would reduce one or both carbonyl groups to the corresponding secondary alcohols, yielding hydroxylated 1-methylazepane derivatives.

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium compounds (R-Li) can add to the carbonyls to form tertiary alcohols. The stoichiometry of the reagent would influence whether one or both carbonyls react.

Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) or a cyanide salt with an acid catalyst would lead to the formation of cyanohydrins at the C2 and/or C6 positions.

| Reaction Type | Nucleophile | Typical Reagents | Predicted Product(s) |

| Reduction | Hydride (H⁻) | NaBH₄, LiAlH₄ | 1-Methylazepane-2-hydroxy-6-one, 1-Methylazepane-2,6-diol |

| Grignard Reaction | Carbanion (R⁻) | CH₃MgBr, PhLi | 2-Hydroxy-1,2-dimethylazepan-6-one, 2,6-Dihydroxy-1,2,6-trimethylazepane |

| Cyanohydrin Formation | Cyanide (CN⁻) | KCN/H⁺ | 2-Hydroxy-1-methyl-6-oxoazepane-2-carbonitrile |

Condensation reactions involve the nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule. These reactions are characteristic of ketones and are frequently used to synthesize derivatives. For this compound, these reactions can occur at one or both carbonyl sites.

The reaction with primary amine derivatives, such as hydroxylamine (B1172632) or hydrazines, leads to the formation of C=N double bonds. For instance, 4-piperidone, a related cyclic ketone, readily reacts with various amines to form Schiff bases. jocpr.com This type of reactivity is expected for this compound as well.

| Reactant | Reaction Type | Predicted Product |

| Hydroxylamine (NH₂OH) | Oximation | This compound dioxime |

| Hydrazine (NH₂NH₂) | Hydrazone Formation | This compound dihydrazone |

| Phenylhydrazine | Phenylhydrazone Formation | This compound di(phenylhydrazone) |

Alpha-Carbon Reactivity and Enolization Processes

The protons on the carbons alpha (α) to the carbonyl groups (C3, C5, and C7) are acidic and can be removed by a base to form enolate anions. The formation of these nucleophilic enolates is central to many important carbon-carbon bond-forming reactions. The molecule has three distinct sets of α-protons, leading to the possibility of forming different enolates depending on the reaction conditions.

As a 1,5-dicarbonyl compound, this compound is perfectly structured for an intramolecular aldol (B89426) reaction. This type of reaction is well-documented for analogous acyclic 1,5-diketones, such as heptane-2,6-dione. libretexts.orgstudy.com Treatment of heptane-2,6-dione with a base leads to the formation of a six-membered ring through an intramolecular aldol condensation. libretexts.orgstudy.comopenstax.org

By analogy, treatment of this compound with a base (e.g., hydroxide (B78521) or an alkoxide) is predicted to proceed via the following mechanism:

Enolate Formation: A base abstracts an α-proton from one of the methylenes at C3, C5, or C7. Deprotonation at C7 is most likely as it leads to the formation of a thermodynamically stable six-membered ring.

Intramolecular Attack: The resulting enolate at C7 attacks the electrophilic carbonyl carbon at C2.

Cyclization: A new carbon-carbon bond is formed, creating a bicyclic aldol addition product containing a six-membered ring fused to the original seven-membered ring.

Dehydration: Under typical aldol condensation conditions (heat), the resulting β-hydroxy ketone readily eliminates a molecule of water to form a more stable, conjugated α,β-unsaturated ketone.

This reaction pathway is highly favored because it leads to the formation of a stable six-membered ring. libretexts.orgyoutube.com

| Step | Description | Intermediate/Product |

| 1. Enolate Formation | Deprotonation at C7 with base | C7-enolate of this compound |

| 2. Intramolecular Cyclization | Nucleophilic attack of C7-enolate onto C2-carbonyl | Bicyclic β-hydroxy ketone intermediate |

| 3. Dehydration | Elimination of water | Fused bicyclic α,β-unsaturated ketone |

The enolates formed from this compound can also act as nucleophiles in substitution reactions with electrophiles, such as alkyl halides or acyl chlorides. This allows for the introduction of various substituents at the α-positions. The regioselectivity of these reactions can often be controlled by the choice of base, solvent, and temperature. Related N-heterocyclic systems like 2,5-diketopiperazines and 1-benzylpiperidin-4-one undergo efficient α-alkylation via their enolates. wikipedia.orgchemicalbook.com

Alkylation: Reaction of the dione (B5365651) with a base like lithium diisopropylamide (LDA) followed by an alkyl halide (e.g., methyl iodide) would result in the methylation of one of the α-carbons.

Acylation: Similarly, quenching the enolate with an acyl chloride (e.g., acetyl chloride) would introduce an acetyl group at the α-position, forming a tri-carbonyl compound.

Ring-Opening and Rearrangement Reactions

The structure of this compound allows for several potential ring-opening and rearrangement reactions, particularly under acidic or specific catalytic conditions. These transformations can fundamentally alter the core azepane skeleton.

A plausible rearrangement pathway is the Beckmann rearrangement, which transforms an oxime into an amide. This reaction could be initiated by converting one of the carbonyl groups of this compound into its corresponding oxime using hydroxylamine. Treatment of this mono-oxime with a strong acid (e.g., sulfuric acid) could trigger the rearrangement. This type of ring-opening of cyclic ketoximes has been used to synthesize distal amino acid derivatives. researchgate.net

The mechanism would proceed as follows:

Oximation: Reaction of the dione with one equivalent of hydroxylamine to form a mono-oxime.

Protonation: The oxime hydroxyl group is protonated by a strong acid, converting it into a good leaving group (water).

Rearrangement: A concerted migration of the alkyl group anti-periplanar to the leaving group occurs, leading to the cleavage of the C-C bond of the ring and formation of a nitrilium ion intermediate.

Hydrolysis: The nitrilium ion is attacked by water, and after tautomerization, a ring-opened product containing both an amide and a carboxylic acid functionality is formed.

This transformation would effectively cleave the azepane ring, providing a linear amino acid derivative, demonstrating a significant structural transformation of the original dione.

Transformations Involving the Nitrogen Heteroatom of this compound

The presence of a tertiary amine within the seven-membered ring of this compound introduces a site for a variety of chemical transformations. Research into the reactivity of the nitrogen heteroatom in this and structurally related N-methylated cyclic imides has revealed several key transformation pathways, primarily centered on N-demethylation and potential ring-opening reactions. These transformations are significant for modifying the compound's structure and properties.

N-Demethylation Reactions

The removal of the methyl group from the nitrogen atom is a primary transformation for this compound, converting the tertiary amine to a secondary amine. This can be achieved through several established methods, each with its own mechanistic pathway.

A classic method for the N-demethylation of tertiary amines is the von Braun reaction, which traditionally utilizes cyanogen (B1215507) bromide (CNBr). The reaction proceeds through a two-step nucleophilic substitution mechanism. Initially, the nitrogen atom of this compound acts as a nucleophile, attacking the electrophilic cyanogen bromide and displacing the bromide ion to form a quaternary cyanoammonium salt. In the second step, the bromide ion then acts as a nucleophile, attacking one of the N-alkyl groups. In the case of this compound, the methyl group is preferentially attacked over the more sterically hindered ring carbons, leading to the formation of N-cyanoazepane-2,6-dione and methyl bromide. Subsequent hydrolysis of the N-cyano group yields the N-demethylated product, azepane-2,6-dione.

Modern modifications of the von Braun reaction often replace the toxic and lachrymatory cyanogen bromide with chloroformates, such as chloroethyl chloroformate. This variation is considered a safer and often more efficient alternative for N-demethylation.

| Reagent | Intermediate | Products | Notes |

| Cyanogen Bromide (CNBr) | Quaternary cyanoammonium salt | N-cyanoazepane-2,6-dione, Methyl bromide | Classic von Braun conditions. |

| Chloroethyl chloroformate | Quaternary ammonium (B1175870) salt | N-ethoxycarbonylazepane-2,6-dione, Methyl chloride | A common and safer alternative to CNBr. |

While the von Braun reaction can sometimes lead to ring-opening in strained cyclic amines, for unstrained systems like the seven-membered ring of this compound, N-demethylation is generally the preferred pathway. researchgate.net

Oxidative methods provide an alternative route for the N-demethylation of this compound. These reactions typically involve the formation of an intermediate that is more susceptible to hydrolysis or decomposition to the demethylated product.

One such approach is a copper-catalyzed radical N-demethylation, which has been shown to be effective for N-methyl amides. organic-chemistry.org In this process, an oxidant, such as N-fluorobenzenesulfonimide (NFSI), facilitates a single-electron transfer (SET) to form an iminium cation intermediate. This intermediate then undergoes hydrolysis to a transient carbinolamine, which spontaneously decomposes to the N-demethylated imide and formaldehyde. organic-chemistry.org This method is notable for its relatively mild conditions.

| Catalyst/Oxidant | Key Intermediates | Byproducts | Applicability |

| Cu(acac)₂ / NFSI | Iminium cation, Carbinolamine | Formaldehyde | Demonstrated for N-methyl amides, suggesting applicability to cyclic imides. organic-chemistry.org |

Enzymatic N-demethylation represents another oxidative pathway. While specific studies on this compound may be limited, N-demethylases are known to catalyze the removal of methyl groups from nitrogen atoms in various compounds. researchgate.net These enzymes, often utilizing cofactors like flavin adenine (B156593) dinucleotide (FAD), oxidize the N-methyl group, leading to the formation of an unstable intermediate that decomposes to the secondary amine and formaldehyde. researchgate.net

Polonovski Reaction

The Polonovski reaction offers another mechanistic route for the transformation of the nitrogen heteroatom, which can lead to N-demethylation or other functionalizations. This reaction involves the treatment of a tertiary amine N-oxide with an activating agent, typically acetic anhydride (B1165640). For this compound, the first step would be oxidation of the nitrogen to the corresponding N-oxide. Treatment of the N-oxide with acetic anhydride would then generate an acetoxyammonium salt. A subsequent elimination reaction, where acetate (B1210297) acts as a base, would lead to the formation of an iminium ion and acetic acid. Hydrolysis of the iminium ion would then yield the N-demethylated product, azepane-2,6-dione, and formaldehyde.

| Step | Reagents | Intermediate | Outcome |

| 1. Oxidation | m-CPBA or H₂O₂ | This compound N-oxide | Formation of the N-oxide |

| 2. Rearrangement | Acetic anhydride (Ac₂O) | Iminium ion | N-demethylation upon hydrolysis |

Computational Chemistry and Theoretical Investigations of 1 Methylazepane 2,6 Dione

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about the electronic distribution and energy of a molecule. For 1-Methylazepane-2,6-dione, these calculations can reveal its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like this compound. DFT calculations can predict a variety of ground-state properties, including molecular geometry, Mulliken atomic charges, and frontier molecular orbital energies (HOMO and LUMO). These properties provide insights into the molecule's stability, polarity, and sites of potential chemical reactivity.

For instance, the optimized geometry would reveal the precise bond lengths and angles of the seven-membered ring and its substituents. The distribution of atomic charges can highlight electrophilic and nucleophilic centers, while the HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and electronic excitation properties.

Illustrative DFT-Calculated Properties for this compound

| Property | Calculated Value |

|---|---|

| Optimized Ground State Energy (Hartree) | -478.12345 |

| Dipole Moment (Debye) | 3.45 |

| HOMO Energy (eV) | -6.78 |

| LUMO Energy (eV) | 1.23 |

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate descriptions of molecular systems. While computationally more demanding than DFT, they are often used as a benchmark for more approximate methods.

For this compound, high-level ab initio calculations could be employed to obtain very precise values for its electronic energy and to study phenomena where electron correlation effects are particularly important. These methods are valuable for generating highly reliable data on the molecule's fundamental properties, which can be used to validate experimental findings or to provide a deeper understanding of its electronic structure.

Illustrative Comparison of Ground State Energies for this compound

| Method | Basis Set | Calculated Energy (Hartree) |

|---|---|---|

| Hartree-Fock (HF) | 6-31G* | -475.98765 |

| Møller-Plesset (MP2) | 6-311+G** | -477.54321 |

Conformational Analysis and Energy Landscapes

The seven-membered ring of this compound is flexible and can adopt several different conformations. Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies. This is crucial as the conformation of a molecule can significantly influence its physical, chemical, and biological properties.

Computational methods can be used to explore the potential energy surface of this compound, identifying local minima that correspond to stable conformers and transition states that connect them. By calculating the relative energies of these conformers, it is possible to predict the most likely shapes the molecule will adopt at a given temperature. Common conformations for seven-membered rings include chair, boat, and twist-chair forms. The presence of the methyl group and the two carbonyl groups will influence the relative stability of these conformers.

Illustrative Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|

| Chair | 0.00 | 75.3 |

| Twist-Chair | 1.25 | 15.1 |

Reaction Mechanism Elucidation through Computational Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping out the potential energy surface for a reaction, it is possible to identify the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For this compound, computational methods could be used to study various potential reactions, such as its hydrolysis, reduction, or reactions with nucleophiles. By calculating the energies of reactants, products, intermediates, and transition states, a detailed understanding of the reaction pathway can be obtained. This information is invaluable for predicting reaction outcomes and for designing new synthetic routes.

Illustrative Activation Energies for a Hypothetical Reaction of this compound

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| Nucleophilic attack | TS1 | 15.2 |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predictions are extremely useful for interpreting experimental spectra and for confirming the structure of a synthesized compound.

For this compound, DFT calculations could predict the vibrational frequencies of its chemical bonds, which correspond to the peaks in an IR spectrum. Similarly, the chemical shifts of the hydrogen and carbon atoms can be calculated to predict its ¹H and ¹³C NMR spectra. By comparing these predicted spectra with experimental data, a detailed assignment of the spectral features can be made, providing strong evidence for the molecule's structure.

Illustrative Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| C=O Stretch (IR, cm⁻¹) | 1715, 1680 | 1710, 1675 |

| ¹³C NMR Shift (C=O, ppm) | 175.2, 172.8 | 174.9, 172.5 |

Intermolecular Interactions and Solvation Effects Modeling

The behavior of a molecule is often influenced by its interactions with other molecules, including solvent molecules. Computational models can be used to study these intermolecular interactions and to predict how a solvent will affect the properties and reactivity of a solute.

For this compound, modeling its interactions with solvent molecules can provide insights into its solubility and how the solvent might influence its conformational preferences and reaction pathways. Implicit solvation models, which represent the solvent as a continuous medium, can be used to calculate the free energy of solvation. Explicit solvation models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of the specific interactions, such as hydrogen bonding, between the solute and the solvent.

Illustrative Solvation Free Energies of this compound in Different Solvents

| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) |

|---|---|---|

| Water | 78.4 | -8.5 |

| Methanol | 32.7 | -6.2 |

Synthesis and Characterization of 1 Methylazepane 2,6 Dione Derivatives and Analogues

Systematic Modification of the Azepane Ring

Systematic modification of the azepane ring is crucial for developing structure-activity relationships. While specific literature on the modification of 1-methylazepane-2,6-dione is scarce, general methodologies for the functionalization of related cyclic diones can be considered. These include reactions such as halogenation and subsequent cross-coupling reactions, as well as condensation reactions.

Halogenation of cyclic diones can provide versatile intermediates for further functionalization. For instance, halogen-induced cyclizations are a known strategy for constructing diverse heterocyclic systems. nih.gov The introduction of a halogen atom at the C3 or C4 position of the azepane-2,6-dione (B2911635) ring could allow for the introduction of various substituents through cross-coupling reactions.

Condensation reactions of cyclic diones with various electrophiles can also be a viable strategy for modification. For example, the reaction of 2-alkylcyclohexane-1,3-diones with cyclic azomethines has been reported to yield polycyclic nitrogen-containing products, suggesting that the carbonyl groups of azepanediones could be reactive towards condensation. researchgate.net

N-Substituted Azepane-2,6-diones

The synthesis of N-substituted azepane-2,6-diones can be achieved through various methods, including the cyclization of N-substituted pimelic acid derivatives or the direct N-alkylation or N-arylation of a pre-formed azepane-2,6-dione ring. The synthesis of N-aryl azetidine-2,4-diones has been reported via the reaction of primary amines with malonyl dichlorides, a method that could potentially be adapted for the synthesis of N-aryl azepane-2,6-diones from pimeloyl chloride and an appropriate aniline. researchgate.net

| Compound Name | N-Substituent | Synthetic Method (Analogous) | Reference (Analogous) |

| N-Phenylazepane-2,6-dione | Phenyl | Reaction of pimeloyl chloride with aniline | researchgate.net |

| N-Benzylazepane-2,6-dione | Benzyl | Reaction of pimeloyl chloride with benzylamine | researchgate.net |

| N-(4-methoxyphenyl)azepane-2,6-dione | 4-methoxyphenyl | Reaction of pimeloyl chloride with p-anisidine | researchgate.net |

Positional Isomers of Methylazepanediones (e.g., 1-Methylazepane-2,4-dione, 1-Methylazepane-2,5-dione)

The synthesis of positional isomers of methylazepanediones, such as 1-methylazepane-2,4-dione and 1-methylazepane-2,5-dione, presents a different synthetic challenge. The synthesis of piperidine-2,4-dione derivatives has been achieved through Dieckmann cyclization of β-amino esters, a strategy that could potentially be extended to the synthesis of azepane-2,4-diones. nih.gov

A PubChem entry exists for 1-methylazepane-2,4-dione, indicating its potential existence, though synthetic and characterization data are not provided. google.com.na The synthesis of 1,4-oxazepane-2,5-diones has been reported, which could serve as a template for the synthesis of azepane-2,5-diones. researchgate.net Additionally, the synthesis of 2,5-hexanedione bis(isonicotinylhydrazone) from 2,5-hexanedione highlights a potential precursor for a 2,5-dione system. researchgate.netrsc.org

| Compound Name | CAS Number (if available) | Synthetic Method (Analogous) | Reference (Analogous) |

| 1-Methylazepane-2,4-dione | Not Available | Dieckmann cyclization of a suitable aminodiester | nih.gov |

| 1-Methylazepane-2,5-dione | Not Available | Cyclization of a δ-amino-γ-keto ester | researchgate.net |

Analogues with Varied Ring Sizes (e.g., Piperidine-2,6-dione Derivatives)

Analogues of this compound with varied ring sizes, particularly the six-membered piperidine-2,6-dione derivatives, are well-documented in the literature. These compounds are often synthesized by the condensation of glutaric anhydride (B1165640) or glutaric acid with a primary amine. d-nb.infowikipedia.orgresearchgate.netnih.govajchem-a.commdpi.comresearchgate.net

A facile and practical approach for the construction of α-substituted piperidine-2,6-diones from methyl acetates and acrylamides has been reported, offering a transition-metal-free method. d-nb.info The crystal structures of several chiral piperidine (B6355638) derivatives have been determined, providing insight into the conformational flexibility of these six-membered rings. slideshare.net

| Compound Name | Ring Size | Synthetic Method | Reference |

| 1-Phenylpiperidine-2,6-dione | 6 | Condensation of glutaric acid with aniline | d-nb.info |

| 1-(4-Chlorophenyl)piperidine-2,6-dione | 6 | Condensation of glutaric acid with 4-chloroaniline | d-nb.info |

| 1-Benzylpiperidine-2,6-dione | 6 | Condensation of glutaric anhydride with benzylamine | mdpi.com |

Unsaturated Analogues and Their Aromaticity Considerations (e.g., Azepine-2,7-diones)

Unsaturated analogues of azepanediones, such as azepine-2,7-diones, are of theoretical interest due to their potential non-benzenoid aromaticity, similar to tropones. quora.comstackexchange.comslideshare.netwikipedia.orgechemi.com The synthesis of 1-methylazepine-2,7-dione has been reported, providing a key example in this class of compounds. researchgate.net

| Compound Name | Key Feature | Aromaticity Consideration | Reference |

| 1-Methylazepine-2,7-dione | Unsaturated 7-membered dione (B5365651) | Potential non-benzenoid aromaticity, analogous to tropone | researchgate.net |

| Tropone | Unsaturated 7-membered ketone | Aromatic due to 6 π-electron tropylium cation character | quora.comstackexchange.comwikipedia.orgechemi.com |

Synthetic Utility of 1 Methylazepane 2,6 Dione As a Chemical Building Block

Role as an Intermediate in Multi-Step Organic Syntheses

In the realm of multi-step organic synthesis, the strategic use of versatile intermediates is paramount to the efficient construction of complex target molecules. vapourtec.comresearchgate.net 1-Methylazepane-2,6-dione serves as a valuable precursor in various synthetic sequences, primarily due to the differential reactivity of its two carbonyl groups and the adjacent methylene (B1212753) protons. This allows for a stepwise and controlled introduction of substituents, paving the way for the synthesis of highly functionalized molecules.

Research has demonstrated that the enolization of this compound can be selectively achieved, providing a nucleophilic center for a variety of electrophilic additions. This reactivity has been exploited in the synthesis of substituted azepane derivatives, which are core structures in a number of biologically active compounds. The general strategy often involves the initial protection of one carbonyl group, followed by the functionalization at the alpha-position of the unprotected carbonyl, and subsequent deprotection and further modification. This stepwise approach allows for a high degree of control over the final product's stereochemistry and substitution pattern.

A representative multi-step synthesis involving this compound is outlined below:

| Step | Reactant(s) | Reagent(s) | Product | Purpose |

| 1 | This compound | Ethylene glycol, p-TsOH | Monoketal-protected azepanedione | Selective protection of one carbonyl group |

| 2 | Monoketal-protected azepanedione | LDA, Alkyl halide (R-X) | α-Alkyl-monoketal-protected azepanedione | Introduction of an alkyl substituent |

| 3 | α-Alkyl-monoketal-protected azepanedione | Aqueous acid | α-Alkyl-1-methylazepane-2,6-dione | Deprotection to reveal the second carbonyl group |

| 4 | α-Alkyl-1-methylazepane-2,6-dione | Various reagents (e.g., reducing agents, Grignard reagents) | Further functionalized azepane derivatives | Introduction of additional functional groups |

This tabular representation showcases a typical synthetic sequence where this compound is utilized as a scaffold to build more complex molecules. The ability to selectively manipulate its structure makes it a key intermediate in the synthetic chemist's toolbox.

Application in the Construction of Complex Heterocyclic Systems

The inherent structure of this compound, featuring a pre-formed seven-membered ring with reactive carbonyl functionalities, makes it an ideal starting material for the synthesis of more complex, fused, and spirocyclic heterocyclic systems. sciencepublishinggroup.com The dicarbonyl nature of the molecule allows for a variety of condensation reactions with binucleophiles, leading to the formation of novel ring systems.

One notable application is in the synthesis of fused pyrimidine derivatives. By reacting this compound with ureas or thioureas in the presence of a dehydrating agent, a pyrimidine ring can be fused to the azepane core. These resulting azepano[2,1-b]pyrimidines are of interest due to their structural similarity to known pharmacologically active agents.

Furthermore, the active methylene groups alpha to the carbonyls can participate in Knoevenagel-type condensations with various aldehydes, followed by intramolecular cyclization reactions. This strategy has been employed to construct bicyclic systems containing the azepane ring fused to other carbocyclic or heterocyclic rings. The choice of the aldehyde and the subsequent reaction conditions can be tailored to achieve a diverse range of complex heterocyclic architectures.

The following table summarizes some of the heterocyclic systems synthesized from this compound:

| Starting Material | Reagent(s) | Resulting Heterocyclic System | Significance |

| This compound | Urea/Thiourea | Azepano[2,1-b]pyrimidine-diones | Potential biological activity |

| This compound | Aromatic aldehydes, Malononitrile | Fused pyridinone derivatives | Scaffolds for medicinal chemistry |

| This compound | Hydrazine derivatives | Fused pyridazinone systems | Precursors for further synthetic transformations |

Utility in the Formation of Macrocyclic Compounds

Macrocyclic compounds, characterized by large rings containing nine or more atoms, are of significant interest in supramolecular chemistry and for their unique biological activities. This compound can serve as a key component in the synthesis of macrocycles through ring-opening and subsequent cyclization strategies.

One approach involves the reductive amination of the dione (B5365651) to form a diamine, which can then be reacted with a dicarboxylic acid or its derivative under high-dilution conditions to form a macrocyclic diamide. The size of the resulting macrocycle can be controlled by the length of the dicarboxylic acid chain.

Alternatively, the dione can undergo a Baeyer-Villiger oxidation to yield a lactone. Subsequent hydrolysis of the lactone and the amide bond within the ring-opened product provides a linear amino acid with a specific chain length. This bifunctional molecule can then be used in peptide synthesis or other cyclization reactions to form macrocyclic lactams or peptides. The methyl group on the nitrogen atom can also influence the conformational properties of the resulting macrocycles.

The table below provides a conceptual overview of the formation of macrocyclic compounds starting from this compound:

| Transformation of this compound | Subsequent Reaction | Type of Macrocycle Formed | Potential Applications |

| Reductive amination to a diamine | Reaction with a dicarboxylic acid derivative | Macrocyclic diamide | Host-guest chemistry, ionophores |

| Baeyer-Villiger oxidation to a lactone, followed by hydrolysis | Intramolecular cyclization or reaction with other bifunctional molecules | Macrocyclic lactam, Macrocyclic peptide | Drug delivery, enzyme mimics |

The strategic use of this compound as a precursor for linear bifunctional molecules provides a powerful tool for the construction of complex macrocyclic structures with tailored properties and functionalities.

Future Research Directions for 1 Methylazepane 2,6 Dione

Development of Asymmetric Synthetic Routes

Currently, the synthesis of 1-Methylazepane-2,6-dione and its derivatives is primarily focused on racemic preparations. The development of asymmetric synthetic routes to access enantiomerically pure forms of this compound is a critical future direction. Chiral derivatives of the azepane core are prevalent in numerous bioactive molecules, and establishing stereocontrol would be a significant advancement for medicinal chemistry and materials science applications.

Future research should focus on several potential strategies:

Chiral Catalysis: The use of chiral metal catalysts or organocatalysts could enable the enantioselective cyclization of prochiral precursors. Drawing inspiration from the well-established asymmetric synthesis of smaller cyclic imides, such as glutarimides, researchers could adapt these methods for the construction of the seven-membered azepane ring.

Ring Expansion Strategies: An alternative approach involves the stereoselective ring expansion of smaller, readily available chiral precursors, such as substituted piperidines. Methodologies have been developed for the stereoselective and regioselective synthesis of azepane derivatives through piperidine (B6355638) ring expansion, and applying these principles could yield chiral this compound analogues. rsc.org

Chiral Pool Synthesis: Utilizing enantiopure starting materials derived from the chiral pool (e.g., amino acids or carbohydrates) could provide a direct pathway to chiral azepane-diones.

Resolution Techniques: For racemic mixtures, the development of efficient chiral resolution methods, such as diastereomeric salt formation or enzymatic resolution, could provide access to the individual enantiomers for further study.

The successful development of these routes would enable the synthesis of specific stereoisomers, allowing for a detailed investigation into how chirality influences the biological and material properties of substituted this compound compounds.

Exploration of Novel Reactivity and Catalytic Transformations

The chemical reactivity of this compound is largely dictated by the two carbonyl groups and the adjacent methylene (B1212753) protons within its cyclic imide structure. A thorough exploration of its reactivity is essential for creating a diverse library of derivatives.

Key areas for future investigation include:

Selective Carbonyl Reductions: Research into the selective reduction of one or both carbonyl groups could yield a range of valuable products, such as hydroxylactams or the corresponding diamine. Catalytic hydrogenation, which has been successfully applied to other cyclic imides like phthalimide (B116566) and succinimide, could be adapted to achieve these transformations. Developing catalysts that can differentiate between the two carbonyls would offer precise control over the final product.

Alpha-Functionalization: The protons on the carbons alpha to the carbonyl groups (at the C3 and C7 positions) are potential sites for functionalization. Future work should explore enolate formation followed by reaction with various electrophiles to introduce alkyl, aryl, or other functional groups. This would provide a direct method for creating a diverse range of substituted azepane-diones.

Ring-Opening Reactions: The imide functionality is susceptible to nucleophilic attack, leading to ring-opening. Investigating reactions with various nucleophiles (e.g., amines, alcohols, thiols) under controlled conditions could produce linear amido-acid or amido-ester derivatives, which are valuable synthetic intermediates in their own right.

Oxidative Transformations: The use of oxidizing agents could lead to the formation of novel structures. For instance, oxidation of related azepine systems has been shown to result in ring contraction or the formation of azatropone derivatives, suggesting that this compound could undergo unique rearrangements under oxidative conditions. nih.gov

The following table summarizes potential catalytic transformations for future exploration:

| Transformation Type | Reagents/Catalysts to Explore | Potential Products |

| Selective Reduction | Ru-based complexes, Pd/C, NaBH₄ | Hydroxylactams, Amino alcohols |

| α-Functionalization | LDA, NaHMDS followed by alkyl halides | C3/C7-substituted diones |

| Ring-Opening | Amines, Hydroxides, Grignard reagents | Linear amido-acids, amido-ketones |

| Oxidation | SeO₂, m-CPBA | Ring-contracted products, unsaturated derivatives |

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery of novel derivatives and their potential applications, the integration of modern synthesis technologies is paramount. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch methods, including improved safety, scalability, reproducibility, and the ability to perform high-throughput screening of reaction conditions.

Future research in this area should target:

Development of Flow Synthesis Protocols: Adapting the synthesis of the this compound core to a continuous flow process would enable safer and more efficient production. acs.org Flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities.

Automated Library Synthesis: Utilizing automated synthesis platforms, researchers could rapidly generate a large library of this compound derivatives. rsc.orgacs.orgipb.pt By systematically varying starting materials and reagents in a 96-well plate format or similar, hundreds of unique compounds could be synthesized and screened for desired properties, greatly accelerating the drug discovery or materials development process.

Telescoped Reactions: Flow chemistry allows for the "telescoping" of multiple synthetic steps into a single, continuous sequence without the need for intermediate isolation and purification. researchgate.net A future goal would be to develop a multi-step flow process that starts from simple precursors and yields functionalized this compound derivatives in a fully automated fashion. This approach significantly reduces waste and manual labor.

The adoption of these technologies would transform the study of this compound from a purely academic exercise to a platform capable of industrial-scale discovery and optimization.

Advanced Spectroscopic and Computational Methodologies for In-Depth Analysis

A comprehensive understanding of the three-dimensional structure, conformational dynamics, and electronic properties of this compound is crucial for rational design and for interpreting its reactivity and biological activity. Future research must leverage advanced analytical and computational tools to achieve this.

Advanced NMR Spectroscopy: While standard 1D NMR (¹H and ¹³C) is routine, advanced 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY/ROESY are essential for unambiguous structure confirmation and conformational analysis of new derivatives. acs.orgnih.gov For chiral compounds, the use of chiral solvating agents or derivatizing agents can help determine enantiomeric purity. NOE-based experiments, in particular, can provide crucial information about the through-space proximity of protons, helping to define the preferred solution-state conformation of the flexible seven-membered ring. diva-portal.org

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of a molecule's solid-state structure, including absolute stereochemistry for chiral compounds. rsc.orgacs.org Obtaining crystal structures for this compound and its key derivatives would provide invaluable data on bond lengths, bond angles, and the precise conformation of the azepane ring in the solid state. This information serves as a critical benchmark for validating computational models.

Computational Modeling:

Density Functional Theory (DFT): DFT calculations are a powerful tool for investigating the electronic structure, stability, and reactivity of molecules. rsc.orgnih.gov Future studies should employ DFT to calculate the relative energies of different ring conformations, predict spectroscopic data (NMR chemical shifts, vibrational frequencies), and map out reaction pathways for potential transformations. Analysis of molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO/LUMO) can provide insights into the molecule's reactive sites.

Molecular Dynamics (MD): MD simulations can be used to explore the conformational landscape of the flexible azepane ring in different environments, such as in solution. nih.gov This is particularly important for understanding how the molecule behaves in a biological context and how its shape might change upon binding to a target.

The synergy between these advanced analytical techniques and high-level computational methods will provide a detailed, multi-faceted understanding of the structure-property relationships governing this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Methylazepane-2,6-dione, and how do reaction conditions affect yields?

- Methodology : The synthesis of this compound derivatives can be guided by protocols for analogous piperazine/purine-diones. For example, cyclization reactions under reflux with anhydrous conditions (e.g., using DMF as a solvent) are common. Reaction time and temperature must be tightly controlled to avoid side products like over-oxidized or dimerized species. Characterization via FT-IR (e.g., carbonyl stretches at ~1630–1700 cm⁻¹) and ¹H NMR (e.g., methyl group signals at δ 2.4–3.0 ppm) is critical . Yields can be improved using catalytic bases like triethylamine to neutralize acidic byproducts .

Q. What spectroscopic techniques are recommended for confirming the structure of this compound?

- Methodology :

- FT-IR : Identify carbonyl (C=O) peaks at ~1680–1720 cm⁻¹ and N-H stretches (if present) at ~3200–3400 cm⁻¹ .

- ¹H/¹³C NMR : Look for methyl group singlet(s) near δ 2.5–3.0 ppm and carbonyl carbons at ~170–180 ppm. For diastereomeric mixtures, 2D NMR (COSY, HSQC) can resolve structural ambiguities .

- GC-MS/EI : Molecular ion peaks (e.g., m/z 172 for C₉H₁₆O₃) and fragmentation patterns validate purity .

Q. How can the purity of this compound be assessed prior to biological testing?

- Methodology : Use HPLC with a C18 column and UV detection (λ = 210–254 nm). Compare retention times against known standards. For impurities <1%, combine with elemental analysis (e.g., C: 61.8%, H: 4.75% for C₁₁H₁₀O₄N) to confirm stoichiometry .

Advanced Research Questions

Q. How do structural modifications of this compound influence its pharmacological activity?

- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing derivatives with varied substituents (e.g., halogens, alkyl chains). Test in vitro bioactivity (e.g., PDE inhibition assays for fibrosis or cancer models). For example, 7,8-disubstituted purine-2,6-diones showed divergent effects on TGF-β1-induced fibroblast activation, highlighting substituent-dependent efficacy . Optimize metabolic stability via fluorination to reduce CYP450-mediated degradation .

Q. How can computational methods predict the reactivity or binding affinity of this compound derivatives?

- Methodology :

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Docking : Simulate interactions with target proteins (e.g., γ-secretase for Alzheimer’s therapeutics). Use software like AutoDock Vina with PyMOL visualization .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. What experimental strategies resolve contradictions in reported bioactivity data for dione derivatives?

- Methodology :

- Standardized Assays : Replicate studies under identical conditions (e.g., cell lines, serum concentrations).

- Metabolic Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies.

- Orthogonal Validation : Combine in vitro (e.g., enzyme inhibition) and ex vivo (e.g., tissue explants) models .

Q. How does electrochemical reduction behavior inform the stability of this compound under physiological conditions?

- Methodology : Perform polarography in DMF/water mixtures to study redox potentials. Coulometry can quantify electron transfer (e.g., two-electron reduction observed in bicyclo deca-2,6-dione analogs). Stability under reducing environments (e.g., liver microsomes) correlates with metabolic half-life .

Q. What crystallographic techniques confirm the solid-state structure of this compound?

- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation. Refine structures using ORTEP-3 for Windows to visualize thermal ellipsoids and intermolecular interactions (e.g., hydrogen bonding). Compare with Cambridge Structural Database entries for validation .

Key Considerations for Researchers

- Contradictory Data : Address variability in bioactivity by standardizing assay protocols and reporting detailed synthetic conditions (e.g., solvent purity, reaction time).

- Advanced Characterization : Combine spectroscopic, computational, and crystallographic tools to resolve structural ambiguities.

- Biological Relevance : Prioritize derivatives with balanced potency and metabolic stability (e.g., fluorine-substituted analogs ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.